4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde

CAS No.: 1955540-11-0

Cat. No.: VC4940311

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955540-11-0 |

|---|---|

| Molecular Formula | C5H4BrNO2S |

| Molecular Weight | 222.06 |

| IUPAC Name | 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |

| Standard InChI Key | MCMOUHUYEOHIOJ-UHFFFAOYSA-N |

| SMILES | COC1=NSC(=C1Br)C=O |

Introduction

Chemical Structure and Physicochemical Properties

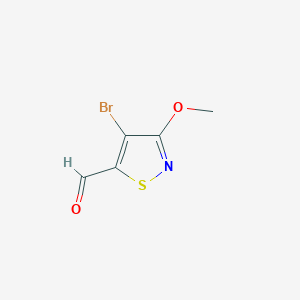

The molecular architecture of 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde combines a thiazole core (a five-membered ring containing sulfur and nitrogen) with three distinct substituents:

-

Bromine at position 4

-

Methoxy group (-OCH₃) at position 3

-

Carbaldehyde (-CHO) at position 5

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄BrNO₂S | |

| Molecular Weight | 222.06 g/mol | |

| IUPAC Name | 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde | |

| SMILES | COC1=NSC(=C1Br)C=O | |

| InChIKey | MCMOUHUYEOHIOJ-UHFFFAOYSA-N |

The planar thiazole ring enables π-π stacking interactions, while the electron-withdrawing bromine and methoxy groups influence electronic distribution. The carbaldehyde moiety provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Spectroscopic Data

Though experimental spectra are unavailable in published literature, computational predictions suggest:

-

IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Br stretch) .

-

NMR: Expected singlet for aldehyde proton (~9.8 ppm) and methoxy group (~3.8 ppm) in NMR .

Synthetic Routes and Optimization

While no explicit synthesis for this compound is documented, analogous thiazole derivatives provide methodological insights:

Proposed Synthesis Pathway

-

Thiazole Ring Formation:

Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis . -

Functionalization:

Challenges and Solutions

-

Regioselectivity: Bromine and methoxy groups may direct electrophilic substitution; protecting group strategies could enhance positional control .

-

Stability: The aldehyde group is prone to oxidation; synthetic steps should employ inert atmospheres and low temperatures .

| Parameter | Recommendation | Source |

|---|---|---|

| Handling | Use PPE (gloves, goggles) in fume hood | |

| Storage | 2–8°C under inert gas (N₂/Ar) | |

| Stability | Sensitive to light and moisture; shelf life ≤12 months |

Hazard Notes:

-

No ecotoxicity data available; assume toxic to aquatic life.

Future Research Directions

-

Mechanistic Studies:

-

Structural Optimization:

-

Synthetic Scalability:

-

Develop continuous flow protocols to reduce reaction times and improve yields.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume